molecular formula C16H10N4O6 B5163184 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,4-phenylenedimethylidyne)bis- CAS No. 23279-83-6

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,4-phenylenedimethylidyne)bis-

Cat. No.: B5163184
CAS No.: 23279-83-6
M. Wt: 354.27 g/mol
InChI Key: OBHYHTLROLBKLV-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1,4-phenylenedimethylidyne)bis- is a complex organic compound that belongs to the class of pyrimidinetriones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1,4-phenylenedimethylidyne)bis- typically involves multi-step organic reactions. Common starting materials include pyrimidine derivatives and benzaldehyde derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1,4-phenylenedimethylidyne)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1,4-phenylenedimethylidyne)bis- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1,4-phenylenedimethylidyne)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1,4-phenylenedimethylidyne)bis- include other pyrimidinetrione derivatives and benzaldehyde derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5’-(1,4-phenylenedimethylidyne)bis- lies in its specific structural features, which may confer distinct reactivity and biological activity compared to other similar compounds. Its unique combination of functional groups and molecular architecture makes it a valuable compound for various applications.

Properties

IUPAC Name

5-[[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O6/c21-11-9(12(22)18-15(25)17-11)5-7-1-2-8(4-3-7)6-10-13(23)19-16(26)20-14(10)24/h1-6H,(H2,17,18,21,22,25)(H2,19,20,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYHTLROLBKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294346
Record name 5,5'-(1,4-phenylenedimethylylidene)dipyrimidine-2,4,6(1h,3h,5h)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23279-83-6
Record name NSC95915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-(1,4-phenylenedimethylylidene)dipyrimidine-2,4,6(1h,3h,5h)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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